2-{[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
2-{[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a compound known for its potential anti-inflammatory properties. It belongs to the class of 1,2,4-triazole derivatives, which are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer properties .
Preparation Methods
The synthesis of 2-{[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide involves several steps. The general synthetic route includes the preparation of the 1,2,4-triazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. The reagents and chemicals used in the synthesis are procured from commercial sources and used without further purification. The reactions are monitored by thin-layer chromatography (TLC) and the final products are purified by flash chromatography .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other biologically active compounds.
Biology: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: It is being investigated for its potential use in the treatment of inflammatory diseases and infections.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. It may also interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide include other 1,2,4-triazole derivatives such as:
- 1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
These compounds share similar structural features and biological activities but differ in their specific substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct biological properties.
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-3-13-8-6-7-12(2)17(13)21-16(25)11-26-19-22-18(23-24-19)14-9-4-5-10-15(14)20/h4-10H,3,11H2,1-2H3,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDYUGAKLOKMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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